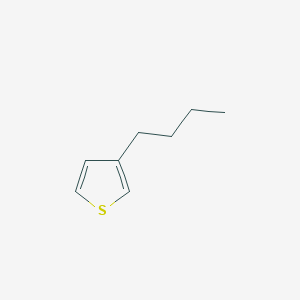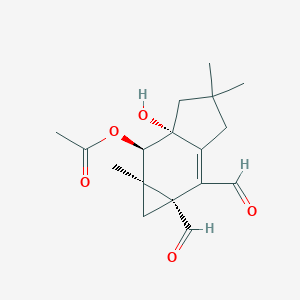
9alpha-Hydroxyacetylmerulidial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate is a complex organic compound with the molecular formula C17H22O5 and a molecular weight of 306.4 g/mol . This compound is characterized by its unique cyclopropa[f]inden structure, which includes multiple functional groups such as formyl, hydroxy, and acetate groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include:
Formation of the cyclopropa[f]inden core: This step often involves cyclization reactions using appropriate precursors.
Introduction of formyl groups: This can be achieved through formylation reactions using reagents such as formic acid or formyl chloride.
Acetylation: The final step involves acetylation using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various nucleophiles depending on the desired substitution.
Major Products
Oxidation: Formation of diketone derivatives.
Reduction: Formation of diol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of various functional groups on biological activity. Its multiple functional groups allow for diverse interactions with biological molecules .
Medicine
The compound’s unique structure may offer novel mechanisms of action for therapeutic agents .
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may offer advantages in specific industrial applications .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,1a,2,2a,3,4,5,6a-octahydrocyclopropa[f]inden-2-yl] acetate .
- [(1aR,2R,3R,3’S,3aR,5R,7bS)-3’-(dimethoxymethyl)-3,3’,3a-trimethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2’-oxirane]-2-yl] acetate .
Uniqueness
[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate is unique due to its specific combination of functional groups and its cyclopropa[f]inden core structure.
Propriétés
Numéro CAS |
114838-69-6 |
|---|---|
Formule moléculaire |
C17H22O5 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-10(20)22-13-15(4)8-16(15,9-19)12(6-18)11-5-14(2,3)7-17(11,13)21/h6,9,13,21H,5,7-8H2,1-4H3/t13-,15+,16+,17-/m1/s1 |
Clé InChI |
RODDDNINLAQFRB-BSWAZPDLSA-N |
SMILES |
CC(=O)OC1C2(CC2(C(=C3C1(CC(C3)(C)C)O)C=O)C=O)C |
SMILES isomérique |
CC(=O)O[C@@H]1[C@@]2(C[C@@]2(C(=C3[C@@]1(CC(C3)(C)C)O)C=O)C=O)C |
SMILES canonique |
CC(=O)OC1C2(CC2(C(=C3C1(CC(C3)(C)C)O)C=O)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




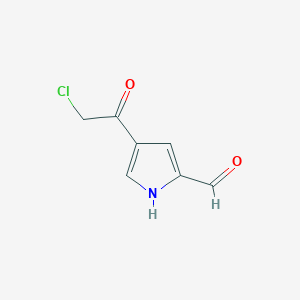
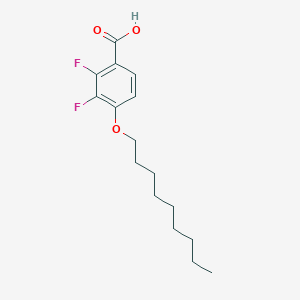


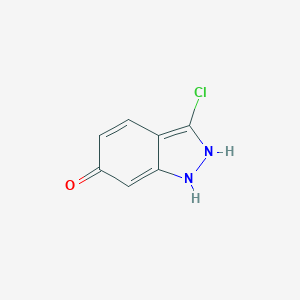
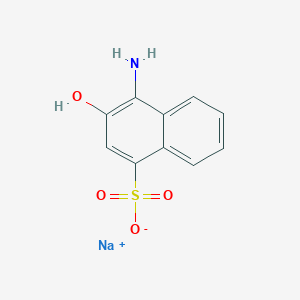
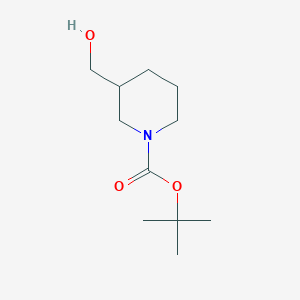
![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B39368.png)
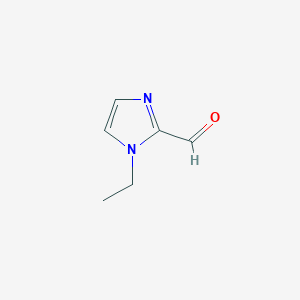
![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)
